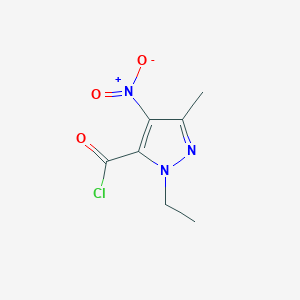
1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride
Descripción general
Descripción
1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and significance in various sectors, including medicine, agriculture, and industrial chemistry .
Mecanismo De Acción
Target of Action
Pyrazole derivatives are known to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character might influence the interaction of the compound with its targets.
Biochemical Pathways
It is known that pyrazole derivatives can interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The polar character of the nitro group in the compound might influence its bioavailability .
Result of Action
Given the broad range of biological activities exhibited by pyrazole derivatives, it can be inferred that the compound might have diverse molecular and cellular effects .
Métodos De Preparación
The synthesis of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride typically involves the condensation of 1,3-diketones with arylhydrazines. This reaction is often catalyzed by transition metals or conducted under photoredox conditions. Industrial production methods may utilize one-pot multicomponent processes, which are efficient and cost-effective .
Análisis De Reacciones Químicas
1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl chloride group, leading to the formation of various derivatives
Aplicaciones Científicas De Investigación
1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the preparation of bioactive molecules, including potential antimicrobial and anticancer agents.
Medicine: The compound is investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Comparación Con Compuestos Similares
1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride can be compared with other pyrazole derivatives, such as:
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid: Similar in structure but with different substituents, leading to variations in reactivity and applications.
3-Methyl-1-phenyl-1H-pyrazol-5-ol: Another pyrazole derivative with distinct chemical properties and uses
Propiedades
IUPAC Name |
2-ethyl-5-methyl-4-nitropyrazole-3-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O3/c1-3-10-6(7(8)12)5(11(13)14)4(2)9-10/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPWRBRGIYIIDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)[N+](=O)[O-])C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372045 | |
| Record name | 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50920-66-6 | |
| Record name | 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl)ethanone](/img/structure/B3031480.png)













